In-Depth Technical Guide: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
In-Depth Technical Guide: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
CAS Number: 873551-20-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a key heterocyclic building block in medicinal chemistry. Its structural features, including the protected piperidine ring and the cyano group, make it a versatile intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is presented in Table 1.
| Property | Value |
| CAS Number | 873551-20-3 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is most commonly achieved through a palladium-catalyzed cyanation reaction.
Synthesis from a Vinyl Triflate Precursor
A widely utilized method involves the reaction of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate with zinc cyanide in the presence of a palladium catalyst.
Experimental Protocol:
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To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 17.4 mmol) in dimethylformamide (DMF) (60 mL) is added zinc cyanide (2.45 g, 20.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol).
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The reaction mixture is heated to 80 °C and stirred for 2 hours.
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Upon completion, the reaction is cooled to room temperature and diluted with water (120 mL).
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The aqueous layer is extracted with ethyl acetate (3 x 60 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material Mass | 6.0 g |
| Product Mass | Typically 3.0-3.5 g |
| Yield | 83-97% |
| Purity | >95% (by NMR and LC-MS) |
Analytical Data
Mass Spectrometry
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Electrospray Ionization (ESI-MS): m/z 209.1 [M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ (ppm):
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6.75 (t, J = 4.0 Hz, 1H)
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4.05 (q, J = 2.8 Hz, 2H)
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3.61 (t, J = 5.6 Hz, 2H)
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2.43 (m, 2H)
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1.48 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
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154.5
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138.0
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118.4
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110.1
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80.9
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43.5
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40.8
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28.4
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25.8
Applications in Drug Development
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors targeting cancer-related signaling pathways.
Role as a Synthetic Intermediate
The dihydropyridine scaffold serves as a versatile template for the construction of more complex molecules. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: Synthetic utility of the dihydropyridine intermediate.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several potent and selective inhibitors of this pathway incorporate the tetrahydropyridine moiety derived from tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its established role in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The synthetic routes and analytical data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.

